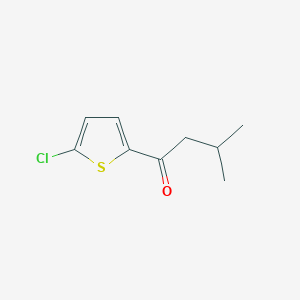
1-(5-Chlorothiophen-2-yl)-3-methylbutan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(5-Chlorothiophen-2-yl)-3-methylbutan-1-one” belongs to a class of organic compounds known as chalcones. Chalcones are compounds with cross-conjugated NLO chromophores which exhibit good SHG efficiency, transparency , good crystallizability , and better optical limiting behavior .
Synthesis Analysis
Chalcone derivatives, such as “1-(5-chlorothiophene-2-yl)-3-(4-methoxyphenyl) prop-2-en-1-one”, have been synthesized by slow evaporation technique . The structure of the sample has been determined by CHN analysis, FTIR, and H1 NMR .
Molecular Structure Analysis
The structure of similar compounds has been determined by CHN analysis, FTIR, and H1 NMR . These techniques provide information about the molecular structure and the types of bonds present in the compound.
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various techniques. For example, the thermal stability of the grown crystal has been determined from DSC, DSC-TGA . The grown crystal has been characterized for their optical transmission .
Wissenschaftliche Forschungsanwendungen
Apoptosis Inducers and Anticancer Agents
A study identified a compound related to 1-(5-Chlorothiophen-2-yl)-3-methylbutan-1-one, demonstrating its potential as an apoptosis inducer and anticancer agent. The compound showed activity against breast and colorectal cancer cell lines and was found to induce apoptosis in T47D cells, highlighting its significance in cancer research (Zhang et al., 2005).
Organic Halides Electron Capture
Another study focused on the electron capture processes of chloromethane derivatives, including compounds structurally related to this compound. This research offers insights into the behavior of organic halides under specific conditions, contributing to our understanding of chemical interactions in various matrices (Bertin & Hamill, 1964).
Crystal Structures of Chalcones
The crystal structures of chalcones, including 1-(5-Chlorothiophen-2-yl)-3-(2-methylphenyl)prop-2-en-1-one, have been studied, revealing how molecules are linked through hydrogen-bonded chains. This research is crucial for understanding molecular interactions and designing materials with desired properties (Girisha et al., 2016).
Biofuel Production
Research on 2-methylbutanol combustion, a compound related to the one , provides valuable data for biofuel production. This includes experimental data on ignition delay times and laminar flame speeds, which are essential for developing alternative fuels (Park et al., 2015).
Thermal Rearrangements in Organic Chemistry
A comprehensive theoretical investigation of thermal rearrangements, relevant to understanding the stability and reactivity of various compounds, including those structurally similar to this compound, enhances our knowledge of chemical processes and reaction mechanisms (Bozkaya & Özkan, 2012).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The research on new materials with nonlinear optical (NLO) properties is gaining a considerable interest due to their wide range of applications such as optical computing, optical communication, optical telecommunication, and frequency generation . Organic materials like chalcones have more advantages over inorganic materials due to ease in synthesis, crystal growth, potential to create optical devices, and much faster optical nonlinearities .
Eigenschaften
IUPAC Name |
1-(5-chlorothiophen-2-yl)-3-methylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClOS/c1-6(2)5-7(11)8-3-4-9(10)12-8/h3-4,6H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQLYYCHEETWQFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)C1=CC=C(S1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(6-((2-(4-chlorophenyl)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)butanamide](/img/structure/B2897091.png)
![4-{1-[3-(4-chloro-3,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-phenylpyrrolidin-2-one](/img/structure/B2897093.png)
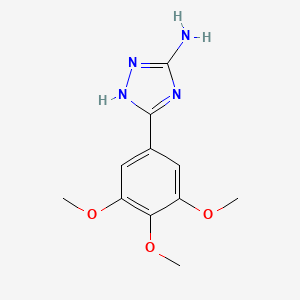

![1,3,6,7-tetramethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2897098.png)
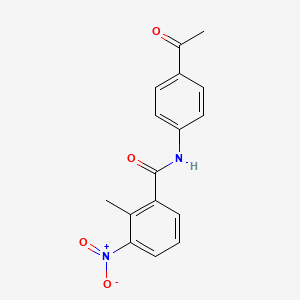


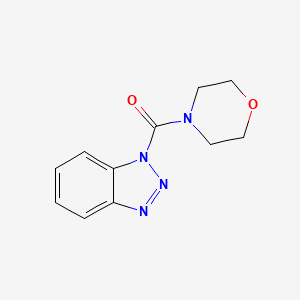
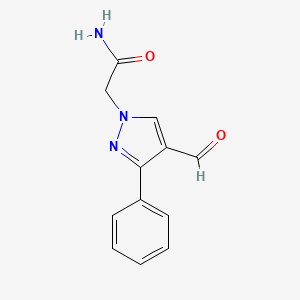

![4-fluoro-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2897109.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-5-methyl-4-(N-methylsulfamoyl)furan-2-carboxamide](/img/structure/B2897111.png)
![(2E)-3-[(4-butoxyphenyl)amino]-2-[4-(4-ethoxy-3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2897113.png)